N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide

Physicochemical profiling Drug-likeness ADME prediction

This 4-pyridylthiazole-2-acetamide features a distinctive m-tolyloxy side chain, absent from commercial tool compounds ROCK1-IN-1 (4-methoxyphenyl) and WAY-655978 (2-chlorophenyl). Ideal for hit-to-lead kinase profiling in SW1353 & MCF-7 cancer models. Its elevated logP (~3.3–3.5) enhances intracellular target access in cell-based assays. Procure this unexplored SAR vector to identify orthogonal selectivity fingerprints within the pyridylthiazole-binding kinome subset.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 692875-60-8
Cat. No. B2665905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide
CAS692875-60-8
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C17H15N3O2S/c1-12-3-2-4-14(9-12)22-10-16(21)20-17-19-15(11-23-17)13-5-7-18-8-6-13/h2-9,11H,10H2,1H3,(H,19,20,21)
InChIKeySKJYUXGHOYPLQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide (CAS 692875-60-8) – Compound Class and Key Procurement Characteristics


N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide (CAS 692875-60-8) is a synthetic heterocyclic acetamide hybrid comprising a 4-pyridylthiazole core linked via an amide bridge to a 3-methylphenoxy (m-tolyloxy) moiety . Its molecular architecture places it within the 4-pyridylthiazole-2-acetamide scaffold family—a class recognized for interactions with ATP-binding pockets of multiple kinases [1]. Commercially available at ≥95% purity, the compound exhibits drug-like physicochemical properties (MW 325.39, C17H15N3O2S) suitable for hit-to-lead medicinal chemistry campaigns .

Why N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide Cannot Be Interchanged with Generic Thiazole-Acetamide Analogs


Within the 4-pyridylthiazole-2-acetamide chemotype, subtle variations in the acetamide side chain dictate kinase selectivity, cellular potency, and physicochemical profiles. The pyridin-4-yl attachment geometry itself influences target engagement; the 4-pyridyl isomer displays a distinct hydrogen-bonding topology compared with the 3-pyridyl analog, which alters predicted logP and polar surface area [1]. Replacing the m-tolyloxy group with a 4-methoxyphenyl (ROCK1-IN-1) or 2-chlorophenyl (WAY-655978) substituent shifts the compound into entirely different kinase inhibition profiles—ROCK1/ROCK2 versus PI3Kδ or multi-kinase panels—making simple functional interchange unreliable . The quantitative evidence below shows why this specific substitution pattern merits independent evaluation.

Quantitative Differentiation Evidence: N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide vs. Closest Analog Comparators


Physicochemical Differentiation: LogP and Polar Surface Area of the m-Tolyloxy Substituent vs. Isomeric and Heteroatom-Substituted Analogs

The m-tolyloxy acetamide side chain endows the target compound with a predicted logP approximately 0.3–0.5 units higher than the 3-fluorophenoxy analog (CAS 692878-18-5) and roughly 0.2–0.4 units higher than the unsubstituted phenoxy analog, owing to the additional methyl group [1]. Compared with the pyridin-3-yl positional isomer, which has a calculated logP of 3.1 and PSA of 92.4 Ų, the pyridin-4-yl isomer is expected to show a modest PSA reduction (~2–5 Ų) due to altered nitrogen orientation, potentially improving membrane permeability without violating Lipinski's rules [1].

Physicochemical profiling Drug-likeness ADME prediction

Kinase Selectivity Profile Differentiation: m-Tolyloxy Substitution vs. 4-Methoxyphenyl (ROCK1-IN-1) and 2-Chlorophenyl (WAY-655978) in Pyridylthiazole-Acetamide Scaffolds

Literature on the 4-pyridylthiazole-2-acetamide scaffold demonstrates that the acetamide side chain is the primary determinant of kinase target engagement. ROCK1-IN-1 (4-methoxyphenyl analog, CAS 692869-38-8) displays a measured Ki of 540 nM against ROCK1 . WAY-655978 (2-chlorophenyl analog, CAS 692869-98-0) is reported as a potent multi-kinase inhibitor targeting ROCK, ERK, and GSK . The m-tolyloxy group of the target compound introduces a meta-methyl substituent on the phenoxy ring, which sterically and electronically differs from the para-methoxy (ROCK1-IN-1) and ortho-chloro (WAY-655978) substitutions. In a related 4-(pyridyl)thiazole-2-acetamide series tested against chondrosarcoma SW1353 cells, compounds with 4-pyridyl substitution and benzimidazole/benzothiazole side chains achieved IC50 values of 2.03 μM (vs. doxorubicin 5.05 μM), with activity attributed to tyrosine kinase inhibition [1]. While direct IC50 data for the target compound have not been published, the structural precedent indicates that the m-tolyloxy substitution will produce a unique kinase selectivity fingerprint distinct from the ROCK1-selective and multi-kinase profiles of the closest analogs [1].

Kinase inhibition Selectivity profiling Structure-activity relationship

Positional Isomer Differentiation: Pyridin-4-yl vs. Pyridin-3-yl Attachment in m-Tolyloxy-Thiazole-Acetamides

The pyridine nitrogen position (4-yl vs. 3-yl) on the thiazole core is a critical determinant of hydrogen-bonding geometry within kinase ATP-binding sites. A published SAR study of 4-(2/3/4-pyridyl)thiazole-2-acetamide derivatives examined all three pyridyl isomers and found that the 4-pyridyl isomer achieved the most favorable combination of potency and selectivity in chondrosarcoma SW1353 cells, with the benzimidazole-substituted 4-pyridyl analog exhibiting an IC50 of 2.03 μM—approximately 2.5-fold more potent than doxorubicin [1]. The pyridin-3-yl isomer of the m-tolyloxy compound (CAS not assigned) has a calculated logP of 3.1 and PSA of 92.4 Ų; the 4-pyridyl isomer is predicted to have a slightly lower PSA and altered hydrogen-bond acceptor orientation, which may enhance complementarity with kinase hinge regions [1][2].

Positional isomerism Binding mode Kinase inhibitor design

Scaffold-Level Evidence: 4-Pyridylthiazole-2-Acetamides as Tyrosine Kinase Inhibitory Chemotypes with Therapeutic Potential in Chondrosarcoma

A series of 24 novel 4-(2/3/4-pyridyl)thiazole-2-acetamide derivatives were synthesized and evaluated for antitumor activity against the SW1353 chondrosarcoma cell line using MTT assay and apoptotic pathway analysis (BAX, BCL-2). The most active compound (bearing a benzimidazole side chain on the 4-pyridylthiazole core) exhibited an IC50 of 2.03 ± 1.05 μM, outperforming doxorubicin (IC50 5.05 ± 1.07 μM). Importantly, the compounds showed no cytotoxicity against healthy L929 fibroblast cells [1]. The anticancer activity was mechanistically linked to tyrosine kinase inhibition. While the target compound with its m-tolyloxy side chain was not specifically tested in this study, it shares the identical 4-pyridylthiazole-2-acetamide core with the active series, placing it within a validated antitumor scaffold class [1]. Additionally, thiazole-pyridine hybrids containing phenoxyacetamide linkers have demonstrated anticancer activity in PC3, HepG2, Hep-2, and MCF-7 cell lines, with compound 8c achieving IC50 5.71 μM against MCF-7 breast cancer cells (vs. 5-fluorouracil IC50 6.14 μM) [2].

Anticancer activity Tyrosine kinase inhibition Apoptosis induction

Prioritized Application Scenarios for N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide in Scientific Research and Industrial Procurement


Kinase Selectivity Panel Screening for Novel Chemotype Expansion

The m-tolyloxy substitution pattern is absent from commercially available kinase tool compounds (ROCK1-IN-1 carries 4-methoxyphenyl, WAY-655978 carries 2-chlorophenyl). Procuring this compound enables screening labs to test a unique chemotype vector in kinase selectivity panels, with the goal of identifying a distinct selectivity fingerprint orthogonal to existing pyridylthiazole-acetamide probes [1][2]. The modestly elevated logP (~3.3–3.5) relative to more polar analogs may enhance intracellular kinase target access in cell-based assays [3].

Structure-Activity Relationship (SAR) Exploration in Chondrosarcoma and Breast Cancer Models

The 4-pyridylthiazole-2-acetamide scaffold has validated activity in SW1353 chondrosarcoma (IC50 2.03 μM for benzimidazole analog) and MCF-7 breast cancer (IC50 5.71 μM for related thiazole-pyridine-phenoxyacetamide hybrid), with evidence for tyrosine kinase-mediated apoptosis induction [1][2]. The target compound's m-tolyloxy side chain offers an unexplored SAR vector within this active scaffold, making it suitable for hit-to-lead optimization programs targeting these cancer indications.

Selective Probe Development Targeting Pyridylthiazole-Binding Kinases Beyond ROCK1

ROCK1-IN-1 and WAY-655978 have established the pyridylthiazole core as a privileged scaffold for ROCK kinase engagement. However, the m-tolyloxy acetamide compound may shift selectivity away from ROCK1 toward other kinases, given that minor side-chain modifications in this scaffold class are known to redirect target engagement [1]. This compound can serve as a starting point for developing selective probes against under-explored kinase targets within the pyridylthiazole-binding kinome subset.

Computational Docking and Molecular Dynamics Studies of Kinase Hinge-Binding Chemotypes

The well-defined 4-pyridylthiazole core with its distinct hydrogen-bonding geometry (pyridine N para to thiazole) provides a rigid scaffold suitable for computational modeling of kinase hinge-region interactions [1]. The m-tolyloxy side chain offers a hydrophobic moiety that can be modeled in the solvent-exposed or hydrophobic back-pocket regions of kinase ATP-binding sites, making the compound useful for in silico screening and pharmacophore model refinement.

Quote Request

Request a Quote for N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.